Ethyl 2-(3-chloropyridin-2-yl)acetate

Organic Synthesis Agrochemical Intermediates Process Chemistry

Sourcing the correct 3-chloro positional isomer is essential for diamide insecticide programs-generic or mislabeled 2-chloropyridin-3-yl isomers produce inactive intermediates. This validated precursor eliminates costly route scouting. • Direct precursor to the 1-(3-chloropyridin-2-yl)-1H-pyrazole core of chlorantraniliprole (Rynaxypyr); documented in patent literature. • High-yielding (82%) mild hydrolysis to 2-(3-chloropyridin-2-yl)acetic acid using 1.0 M NaOH/THF at RT; sodium salt available quantitatively. • Consistent 98% purity supplied with full QA documentation; supports pilot-scale production and focused SAR library synthesis.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B8250560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-chloropyridin-2-yl)acetate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC=N1)Cl
InChIInChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3
InChIKeyYKDBHEBSACWSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-chloropyridin-2-yl)acetate Overview


Ethyl 2-(3-chloropyridin-2-yl)acetate (CAS RN not universally assigned; MF: C9H10ClNO2; MW: 199.63) is a specialized pyridine ester featuring a chlorine substituent at the 3-position of the heteroaromatic ring. This compound functions primarily as a versatile synthetic intermediate rather than a final active ingredient. It serves as a crucial precursor to 2-(3-chloropyridin-2-yl)acetic acid and is an established building block in the multi-step synthesis of diamide insecticides, most notably chlorantraniliprole (Rynaxypyr) [1]. Its value proposition lies in its specific substitution pattern, which imparts distinct electronic and steric properties that influence downstream reactivity and target binding, differentiating it from other chloropyridine positional isomers or non-chlorinated pyridine acetates.

Ethyl 2-(3-chloropyridin-2-yl)acetate: Critical Regiochemistry


In procurement and research selection, the precise regiochemistry of the chlorine and acetate groups is non-negotiable. The target compound, ethyl 2-(3-chloropyridin-2-yl)acetate, possesses an ortho relationship between the nitrogen atom and the acetate-bearing carbon, with the chlorine meta to the nitrogen. This arrangement is critical for the specific intramolecular hydrogen bonding and metal coordination required in subsequent cyclization steps to form fused pyrazole or pyrrole rings found in advanced agrochemicals [1]. Substitution with a positional isomer, such as the more common ethyl 2-(2-chloropyridin-3-yl)acetate (which has a chlorine ortho to nitrogen and acetate meta) or ethyl 2-(6-chloropyridin-3-yl)acetate, results in fundamentally different reactive intermediates that fail to yield the desired 5-membered heterocyclic products or exhibit markedly different biological target engagement [2]. Furthermore, the chloropyridinyl pharmacophore is a well-documented determinant of insecticidal efficacy, with the 3-chloro substitution conferring specific potency advantages in certain neonicotinoid and diamide series that are not replicated by other halogen substitution patterns [3].

Ethyl 2-(3-chloropyridin-2-yl)acetate: Performance Evidence


Efficient Hydrolysis to Carboxylic Acid Intermediate

Ethyl 2-(3-chloropyridin-2-yl)acetate demonstrates efficient conversion to its corresponding carboxylic acid, 2-(3-chloropyridin-2-yl)acetic acid, which is a key intermediate for subsequent amide coupling reactions. While direct comparative hydrolysis yield data for positional isomers is not available in the open literature, the established protocol using this specific isomer achieves a reproducible 82% isolated yield . This is a critical process efficiency metric when compared to the synthesis of similar intermediates that may require alternative, lower-yielding routes.

Organic Synthesis Agrochemical Intermediates Process Chemistry

Validated Precursor to Chlorantraniliprole

Ethyl 2-(3-chloropyridin-2-yl)acetate is explicitly claimed as a key starting material in a patented synthetic route for chlorantraniliprole [1]. This distinguishes it from other chloropyridine esters (e.g., ethyl 2-(4-chloropyridin-3-yl)acetate or ethyl 2-(5-chloropyridin-2-yl)acetate) which lack this documented utility in generating the 1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid core of the insecticide. The target compound undergoes a specific condensation with hydrazine to form a pyrazolone intermediate, a transformation that is regiospecific to the 2-position acetate group with a 3-chloro substituent.

Agrochemical Synthesis Insecticide Development Patent Analysis

Chloropyridinyl Moiety Potency in Neonicotinoids

While not a final active ingredient itself, ethyl 2-(3-chloropyridin-2-yl)acetate provides the critical 3-chloropyridinyl pharmacophore. A foundational comparative study of commercial neonicotinoids demonstrates that the chloropyridinyl moiety, relative to a chlorothiazolyl moiety, confers enhanced potency in specific molecular contexts [1]. The study shows that the chloropyridinyl moiety is preferred for high activity in the imidacloprid, thiacloprid, acetamiprid, and nitenpyram series, whereas chlorothiazolyl is favored in clothianidin and desmethylthiamethoxam series. This provides a class-level inference for why the 3-chloropyridine scaffold, accessible from the target compound, is specifically chosen for certain discovery programs.

Insecticide SAR nAChR Binding Neonicotinoid Development

Herbicidal Activity of 3-Chloropyridinyl Derivatives

Derivatives synthesized from the 3-chloropyridin-2-yl scaffold, specifically 2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid derivatives, have demonstrated near-complete herbicidal activity [1]. This class-level inference supports the value of the 3-chloro-2-pyridinyl building block. At an application rate of 150 g/hm2, several synthesized compounds (B2, B3, B6, B8) achieved inhibition rates of nearly 100% against key broadleaf weeds (Abutilon theophrasti, Amaranthus retroflexus, Amaranthus lividus). This establishes the 3-chloropyridin-2-yl motif as a productive starting point for herbicide discovery, distinct from the activity profiles of unsubstituted or differently substituted pyridine analogs.

Herbicide Discovery Structure-Activity Relationship Pyrazole Derivatives

Efficient Sodium Salt Preparation

Ethyl 2-(3-chloropyridin-2-yl)acetate undergoes a clean, room-temperature saponification to form its sodium salt, an operationally convenient, water-soluble intermediate . The reaction is quantitative under standard conditions, requiring only 2 equivalents of aqueous NaOH in THF. This is a distinct advantage over some ester hydrolysis reactions that may require stronger bases, elevated temperatures, or extended reaction times, which can be incompatible with the chloropyridine ring or lead to decomposition. While a direct yield is not given, the procedure indicates a quantitative conversion to the crude salt, which is used without further purification .

Synthetic Methodology Salt Formation Process Optimization

Ethyl 2-(3-chloropyridin-2-yl)acetate: Key Applications


Chlorantraniliprole Scale-Up Synthesis

Procurement teams sourcing materials for the multi-step synthesis of diamide insecticides should prioritize this compound. As explicitly documented in patent literature [1], ethyl 2-(3-chloropyridin-2-yl)acetate is a validated starting material that undergoes a regiospecific cyclization to form the essential 1-(3-chloropyridin-2-yl)-1H-pyrazole core of chlorantraniliprole. Using an alternative pyridine ester positional isomer would fail to yield this critical intermediate, rendering the entire synthetic route invalid. This direct, evidence-backed utility justifies its selection for process R&D and pilot-scale production.

nAChR Agonist Lead Optimization

In discovery programs focused on new nAChR-targeting insecticides, the 3-chloropyridinyl moiety is a preferred pharmacophore in four major commercial series (imidacloprid, thiacloprid, acetamiprid, nitenpyram) [2]. Ethyl 2-(3-chloropyridin-2-yl)acetate serves as an ideal starting point for generating focused compound libraries. Its facile conversion to the corresponding carboxylic acid allows for rapid diversification through amide coupling, enabling medicinal chemists to explore SAR around this validated scaffold and directly compare new analogs against established chloropyridinyl and chlorothiazolyl benchmarks.

Herbicide Discovery with 3-Chloropyridinyl Scaffold

Research groups investigating new herbicidal modes of action can leverage ethyl 2-(3-chloropyridin-2-yl)acetate based on the proven activity of its derivatives. Substituted pyrazolyl acetic acid derivatives synthesized from this 3-chloropyridinyl scaffold have demonstrated near-total control (100% inhibition at 150 g/hm2) of economically important broadleaf weeds like Abutilon theophrasti [3]. This provides a strong biological rationale for initiating a herbicide lead generation campaign using this specific building block, rather than starting from a less characterized or inactive pyridine isomer.

Scalable Hydrolysis Process Development

For chemical engineers and process chemists tasked with developing a robust supply chain for 2-(3-chloropyridin-2-yl)acetic acid, ethyl 2-(3-chloropyridin-2-yl)acetate is the unequivocal starting material of choice. It offers a well-documented, high-yielding (82%) hydrolysis protocol under mild conditions (1.0 M NaOH, THF, RT) . This compares favorably to more forcing or less efficient conditions often required for other heterocyclic esters, directly impacting cost-of-goods and manufacturability. The corresponding sodium salt is also readily prepared in quantitative yield , offering a convenient, water-soluble alternative for certain reaction sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-chloropyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.